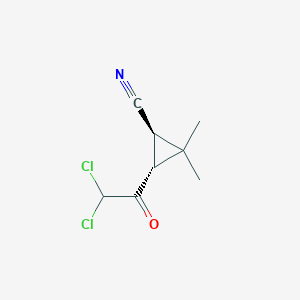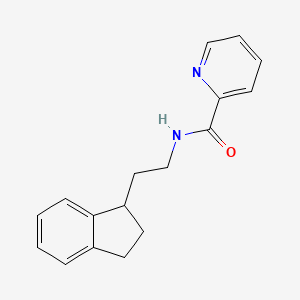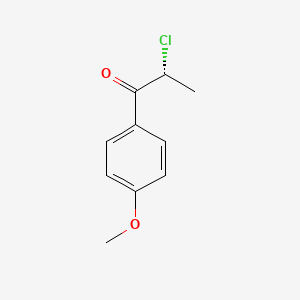
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is an organic compound with a chiral center at the second carbon atom. This compound is characterized by the presence of a chlorine atom and a methoxyphenyl group attached to a propanone backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one typically involves the chlorination of a suitable precursor, such as (2R)-1-(4-methoxyphenyl)propan-1-one. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of (2R)-2-amino-1-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-ol.
Oxidation: Formation of (2R)-2-chloro-1-(4-hydroxyphenyl)propan-1-one.
科学的研究の応用
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
類似化合物との比較
Similar Compounds
(2R)-2-chloro-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
(2R)-2-chloro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. Its chiral center adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
特性
CAS番号 |
85277-58-3 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChIキー |
FTNUZHDTKWNHGN-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C(=O)C1=CC=C(C=C1)OC)Cl |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



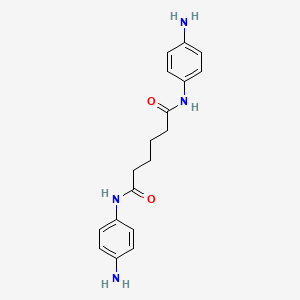
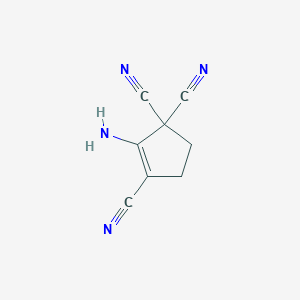
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
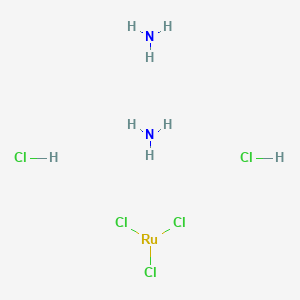

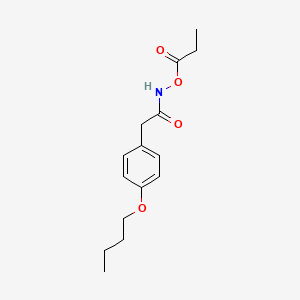
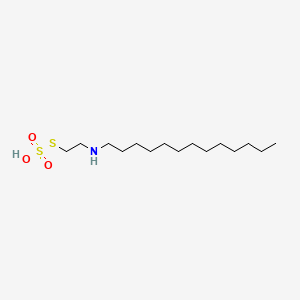
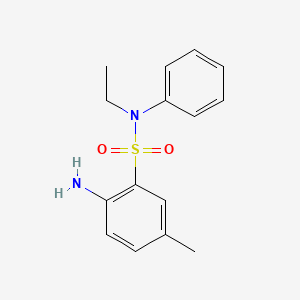

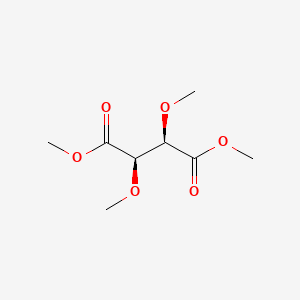
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
